(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide
Description
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide (CAS 29310-37-0) is a phosphonium salt with the molecular formula C25H26BrO2P and a molecular weight of 469.35 g/mol . Its structure features a triphenylphosphonium core linked to a substituted allyl group containing an ethoxycarbonyl moiety at position 3 and a methyl group at position 2 (Figure 1). This compound is widely utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its reactivity in Wittig reactions and other transformations .
Properties
Molecular Formula |
C25H26BrO2P |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[(E)-4-ethoxy-2-methyl-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1/b21-19+; |
InChI Key |
YTCUHHGAWIKMBX-UXJRWBAGSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction typically takes place in a solvent such as acetonitrile, dimethylformamide, or tetrahydrofuran . The product is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction:
Addition Reactions: The allyl group in the compound can undergo addition reactions with various electrophiles.
Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of triphenylphosphonium compounds exhibit potent anticancer properties. For instance, research has shown that triphenylphosphonium conjugates can selectively inhibit the growth of cancer cells while sparing normal cells. A study found that triphenylphosphonium derivatives linked to allylpolyalkoxybenzenes displayed significant cytotoxicity against various human cancer cell lines, including colon cancer and melanoma cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triphenylphosphonium Derivative A | HCT-116 (Colon) | 22 |
| Triphenylphosphonium Derivative B | A375 (Melanoma) | 15 |
| Triphenylphosphonium Derivative C | PC-3 (Prostate) | 30 |
Neurodegenerative Disease Treatment
Triphenylphosphonium compounds have been investigated for their potential in treating neurodegenerative diseases. A study synthesized a series of triphenylphosphonium-linked compounds as multi-target drugs aimed at neuroprotection and antioxidative effects. These compounds showed promising results in reducing oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .
Mitochondrial Targeting
The unique properties of triphenylphosphonium cations allow them to target mitochondria effectively. This targeting capability is exploited in drug design to enhance the efficacy of therapeutic agents by delivering them directly to the site of action within the cell's energy-producing organelles. Research has highlighted the role of these compounds in studying mitochondrial function and dynamics .
Antioxidant Properties
Triphenylphosphonium derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative damage. These compounds can modulate the bioactivity of peptides and other biomolecules, enhancing their stability and efficacy against oxidative stress .
Case Study: Cancer Treatment
A recent clinical trial investigated the use of a triphenylphosphonium derivative in combination with traditional chemotherapy agents for breast cancer treatment. The study reported improved outcomes in patients receiving the triphenylphosphonium compound alongside standard therapy, indicating enhanced drug delivery and reduced side effects .
Case Study: Neuroprotection
In a laboratory setting, researchers evaluated the neuroprotective effects of a triphenylphosphonium-linked compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that the compound significantly improved cell viability compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to selectively accumulate in the mitochondria due to the high transmembrane potential . This accumulation can disrupt mitochondrial function, leading to changes in cellular processes such as apoptosis and oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Bromides
Phosphonium salts with structural variations in their substituents exhibit distinct chemical and physical properties. Below is a detailed comparison of the target compound with analogous phosphonium bromides.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations:
- Substituent Effects : The presence of an ethoxycarbonyl group (as in the target compound) enhances electron-withdrawing properties, stabilizing ylides in Wittig reactions compared to alkyl-substituted analogs like (3,3-dimethylallyl)triphenylphosphonium bromide .
- Chain Length : Longer chains (e.g., carboxybutyl in ) improve solubility in polar solvents but reduce reactivity in sterically hindered reactions.
- Allyl vs. Propargyl : Propargyl derivatives (e.g., ) exhibit distinct reactivity in cycloaddition reactions due to their linear geometry and sp-hybridized carbons.
Table 2: Reactivity and Application Profiles
Research Findings:
Biological Activity
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide, with the chemical formula C₁₈H₁₉BrO₂P and CAS number 29310-37-0, is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes available research findings on its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the triphenylphosphonium (TPP) moiety, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property is crucial for its biological activity, particularly in targeting cancer cells.
| Property | Value |
|---|---|
| Molecular Weight | 469.35 g/mol |
| Chemical Formula | C₁₈H₁₉BrO₂P |
| CAS Number | 29310-37-0 |
Antiproliferative Effects
Research has shown that (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- Cytotoxicity Studies : The compound was tested against several human cancer cell lines using assays such as MTT and Click-iT-EdU. It demonstrated cytotoxic effects with IC₅₀ values in the low micromolar range, indicating potent activity against cancer cells while sparing non-malignant cells .
- Mechanism of Action : The compound appears to induce apoptosis and disrupt mitochondrial function in cancer cells. This is facilitated by the TPP moiety's ability to target mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
- Study on Colon Cancer Cells : In a study involving HCT-116 colon cancer cells, (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide was found to inhibit cell growth significantly. The mechanism involved mitochondrial impairment and increased oxidative stress .
- Breast Carcinoma Models : Another study highlighted its effectiveness against MCF-7 breast carcinoma cells, where it exhibited selective toxicity at concentrations that did not affect normal fibroblast cells .
Comparative Analysis
The following table summarizes the IC₅₀ values of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide compared to other TPP derivatives:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| (3-Ethoxycarbonyl-2-methylallyl)TPP Br | HCT-116 | 22 |
| Dodecyl-TPP | MCF-7 | 250 |
| Propyl-TPP | A549 | 121.7 |
| ATMB | HT-29 | 298 |
Mitochondrial Targeting
The unique structure of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide allows it to penetrate cellular membranes effectively and accumulate in mitochondria. This accumulation leads to:
- Inhibition of Mitochondrial Respiration : The compound disrupts oxidative phosphorylation, resulting in decreased ATP production and increased ROS levels within cancer cells .
- Induction of Apoptosis : Elevated ROS levels trigger apoptotic pathways, leading to programmed cell death in malignant cells while maintaining lower toxicity towards non-cancerous cells .
Structure-Activity Relationship
Research indicates that modifications to the TPP moiety can significantly alter the biological activity of derivatives. For instance, increasing the lipophilicity of the TPP-linked compounds generally enhances their mitochondrial uptake and cytotoxicity against cancer cells .
Q & A
Q. What are the recommended synthetic routes for (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium bromide, and what key reagents are involved?
The compound can be synthesized via Feist-Benary cyclization using 4-(triphenylphosphanylidene)acetic acid ethyl ester and appropriately substituted phenacyl halides. For example, derivatives with p-tolyl or p-bromophenyl groups are synthesized by reacting the phosphorane precursor with p-methylphenacyl bromide or p-bromophenacyl chloride in dichloromethane. The reaction typically proceeds under mild conditions (room temperature) with high regioselectivity .
Q. What analytical methods are critical for characterizing this phosphonium salt?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions and coupling patterns (e.g., furan protons at δ 6.5–7.5 ppm, ethoxycarbonyl groups at δ 1.2–1.4 ppm) .
- IR Spectroscopy : Absorptions at ~1700 cm (ester C=O) and ~1630 cm (conjugated alkenes) .
- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks and fragmentation patterns (e.g., [M-Cl] or [M-Br]) .
- Melting Point Analysis : Typically 75–80°C for structurally similar derivatives .
Q. How should this compound be stored to ensure stability?
Due to its hygroscopic nature, store under inert gas (argon or nitrogen) in airtight containers at –20°C. Desiccants like silica gel are recommended to prevent hydrolysis of the ethoxycarbonyl group .
Q. What are common applications of this reagent in organic synthesis?
It is primarily used in Wittig reactions to generate substituted alkenes. For example, coupling with aldehydes yields α,β-unsaturated esters, which are intermediates in natural product synthesis .
Advanced Research Questions
Q. How does steric hindrance from the ethoxycarbonyl group influence reactivity in Wittig reactions?
The ethoxycarbonyl group at the 3-position increases steric bulk, favoring the formation of trans-alkenes due to the anti periplanar transition state. This selectivity is critical in synthesizing geometrically defined intermediates for pharmaceuticals .
Q. What mechanistic insights explain unexpected byproducts during condensation reactions?
In some cases (e.g., reactions with sodium methoxide), the phosphonium salt may undergo cleavage instead of forming the expected phosphorane. This is attributed to nucleophilic attack on the allylic carbon, leading to triphenylphosphine and dienone byproducts .
Q. How can reaction conditions be optimized for Feist-Benary cyclization using this compound?
Key parameters include:
- Solvent Choice : Dichloromethane enhances reaction rates compared to THF or DMF .
- Temperature Control : Maintaining 0–25°C prevents side reactions like dehydration .
- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) improves yields in esterification steps .
Q. What strategies mitigate hygroscopicity-related issues during handling?
Q. How does electronic modulation of substituents affect the compound’s reactivity?
Electron-withdrawing groups (e.g., nitro in 3s) increase the electrophilicity of the allylic carbon, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., methyl in 3q) enhance stability but reduce reactivity in Wittig reactions .
Data Contradictions and Troubleshooting
Q. Why do some literature reports show divergent yields for similar synthetic protocols?
Discrepancies often arise from:
- Purity of Starting Materials : Impurities in phenacyl halides (e.g., 2h or 2i) can lower yields.
- Moisture Content : Trace water hydrolyzes the phosphonium salt, forming phosphine oxides.
- Reaction Monitoring : Incomplete conversion due to premature quenching (use TLC or in situ NMR for real-time tracking) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
